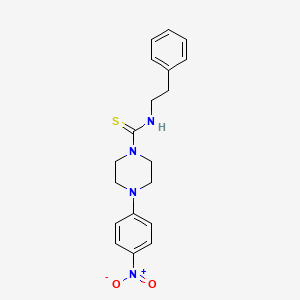![molecular formula C21H18ClF3N2O2S B14929849 [3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B14929849.png)
[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core substituted with chloro and difluoromethoxy groups, and a piperazine moiety linked to a fluorobenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions including halogenation, methoxylation, and cyclization. The piperazine moiety is then introduced via nucleophilic substitution reactions, often using suitable protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiophene core and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under mild conditions. Solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and control the reaction environment .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or piperazine rings .
Applications De Recherche Scientifique
[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID]
- [6-Chloro-2-(difluoromethoxy)-1-benzothiophen-3-yl]methanol
Uniqueness
Compared to similar compounds, [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H18ClF3N2O2S |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H18ClF3N2O2S/c22-18-16-6-5-15(29-21(24)25)11-17(16)30-19(18)20(28)27-9-7-26(8-10-27)12-13-1-3-14(23)4-2-13/h1-6,11,21H,7-10,12H2 |
Clé InChI |
RVLBNXXISLOVTO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide](/img/structure/B14929771.png)
![ethyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929776.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B14929781.png)
![1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929788.png)
![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)

![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide](/img/structure/B14929802.png)
![13-(difluoromethyl)-4-(2,5-dimethylpyrazol-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929808.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)

![4-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929843.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14929855.png)
![3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
